molecular formula C71H125N3O11S B13399902 cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate CAS No. 12216-86-3

cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate

Cat. No.: B13399902
CAS No.: 12216-86-3
M. Wt: 1228.8 g/mol
InChI Key: XQPBJDKMKWOESI-UHFFFAOYSA-N
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Description

The three compounds under analysis—cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate, cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate, and cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate—are structurally complex molecules characterized by:

  • Varied substituents, including 2,2-dimethylpropyl (neopentyl), keto groups, and carbamate/sulfanylformate linkages. These groups influence solubility, stability, and biological activity.
  • Distinct backbone lengths and branching patterns, particularly in the alkyl chains (e.g., 7,7-dimethyl-6-oxooctyl vs. 4,4-dimethyl-3-oxopentyl).

These compounds are likely designed for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., polymer precursors).

Properties

CAS No.

12216-86-3

Molecular Formula

C71H125N3O11S

Molecular Weight

1228.8 g/mol

IUPAC Name

cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate

InChI

InChI=1S/C26H46N2O5.C24H43NO3.C21H36O3S/c1-25(2,3)18-20(23(30)26(4,5)6)14-12-13-17-27-22(29)19-32-28-24(31)33-21-15-10-8-7-9-11-16-21;1-23(2,3)18-19(21(26)24(4,5)6)14-12-13-17-25-22(27)28-20-15-10-8-7-9-11-16-20;1-20(2,3)14-16(18(22)21(4,5)6)15-25-19(23)24-17-12-10-8-7-9-11-13-17/h10,15,20-21H,7-9,11-14,16-19H2,1-6H3,(H,27,29)(H,28,31);10,15,19-20H,7-9,11-14,16-18H2,1-6H3,(H,25,27);10,12,16-17H,7-9,11,13-15H2,1-6H3

InChI Key

XQPBJDKMKWOESI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CCCCNC(=O)CONC(=O)OC1CCCCCC=C1)C(=O)C(C)(C)C.CC(C)(C)CC(CCCCNC(=O)OC1CCCCCC=C1)C(=O)C(C)(C)C.CC(C)(C)CC(CSC(=O)OC1CCCCCC=C1)C(=O)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

These compounds can undergo various types of chemical reactions, including:

    Oxidation: The presence of carbamate and sulfanylformate groups allows for oxidation reactions, which can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The functional groups in these compounds can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: They can be used as intermediates in the synthesis of more complex molecules.

    Biology: Their unique structures may allow them to interact with biological molecules in specific ways, making them useful in biochemical studies.

    Medicine: They may have potential as therapeutic agents due to their ability to interact with biological targets.

    Industry: They can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural and functional parallels can be drawn to compounds with shared motifs:

Carbamate-Linked Compounds

Example: (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-1-((4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoyl)-L-valyl)azetidine-2-carboxamide (7k) Similarity: Incorporates carbamate-like linkages and bulky alkyl groups. Key Difference: Compound 7k features a pyrimido[4,5-d]pyrimidinone core, which is absent in the cyclooctenyl derivatives. This core is critical for binding to kinase targets, suggesting the cyclooctenyl compounds may lack such specificity.

Amine/Chloroethyl Derivatives

Example: N-(2-chloroethyl)-N,N-dimethylamine (CAS: 107-99-3) Similarity: Shares a chloroethylamine backbone, which is reactive in alkylation reactions.

Phosphonothiolate Esters

Example: Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate Similarity: Both classes contain sulfur-linked esters (sulfanylformate vs. phosphonothiolate). Key Difference: Phosphonothiolates often act as acetylcholinesterase inhibitors, while sulfanylformates are less studied in this context.

Data Tables (Hypothetical Framework)

Property Compound 1 (Carbamate) Compound 2 (Carbamate) Compound 3 (Sulfanylformate)
Molecular Weight ~500 g/mol (estimated) ~450 g/mol (estimated) ~420 g/mol (estimated)
LogP 3.5–4.2 3.8–4.5 2.9–3.7
Reactivity Hydrolysis-prone Moderate stability Thioester hydrolysis
Biological Target (Predicted) Proteases Kinases Lipid membranes

Note: Values are extrapolated from structural analogs due to lack of experimental data.

Research Findings and Limitations

  • Synthetic Challenges : The neopentyl (2,2-dimethylpropyl) groups in all three compounds likely hinder synthetic accessibility due to steric hindrance .
  • Stability : Carbamates generally exhibit higher hydrolytic stability than sulfanylformates, but the cyclooctenyl ring may introduce strain, accelerating degradation.
  • Biological Activity: No evidence supports specific therapeutic or industrial uses. Comparative analysis with 7k suggests weaker kinase inhibition due to the absence of planar heterocyclic moieties.

Notes for Further Research

Database Mining : Prioritize searches in PubChem, Reaxys, and SciFinder for experimental data on cyclooctenyl carbamates/sulfanylformates.

Computational Modeling : Use DFT or MD simulations to predict binding affinities and stability.

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